Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-
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Overview
Description
Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-, is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a thienyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-, typically involves a multi-step process. One common method includes the following steps:
Coupling Reaction: The brominated and fluorinated phenyl ring is then coupled with a thienyl group through a methanone linkage.
The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-, is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-, undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-thienyl methanones, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-, involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring enhance its electrophilic properties, making it more reactive towards nucleophiles. This reactivity allows it to interact with various biological molecules, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- Methanone, (5-bromo-2-fluorophenyl)(phenyl)-
- Methanone, (5-bromo-2-fluorophenyl)(2,3,4-trifluorophenyl)-
- Methanone, (5-bromo-2-fluorophenyl)(cyclopropyl)-
Uniqueness
The thienyl group further adds to its versatility, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H6BrFOS |
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Molecular Weight |
285.13 g/mol |
IUPAC Name |
(5-bromo-2-fluorophenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H6BrFOS/c12-7-3-4-9(13)8(6-7)11(14)10-2-1-5-15-10/h1-6H |
InChI Key |
KWKZIBRDVYRTAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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